6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
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Overview
Description
6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . The reaction is carried out under reflux conditions in the presence of a base, such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide in butanol for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Amino derivatives.
Scientific Research Applications
6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent and tyrosine kinase inhibitor.
Biological Research: The compound’s derivatives are explored for their antimicrobial, anti-inflammatory, and analgesic properties.
Pharmaceutical Industry: It serves as a scaffold for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cell proliferation and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Uniqueness
6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrido[4,3-d]pyrimidine derivatives .
Properties
CAS No. |
1081-10-3 |
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Molecular Formula |
C10H15N3OS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
6,8-dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H15N3OS/c1-6-4-13(2)5-7-8(6)11-10(15-3)12-9(7)14/h6H,4-5H2,1-3H3,(H,11,12,14) |
InChI Key |
ZFDAAWJEBQLIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=C1N=C(NC2=O)SC)C |
Origin of Product |
United States |
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